molecular formula C11H18BClN2O2 B14128397 4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B14128397
M. Wt: 256.54 g/mol
InChI Key: HJNYWIDCKXSSAL-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, an ethyl group, and a dioxaborolane moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a Suzuki-Miyaura coupling reaction using a boronic ester and a suitable palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The dioxaborolane moiety can also participate in boron-mediated reactions, which are important in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of the dioxaborolane moiety.

    4-Chloro-1-ethyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the dioxaborolane moiety.

    4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of the pyrazole ring.

Uniqueness

The presence of the dioxaborolane moiety in 4-Chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H18BClN2O2

Molecular Weight

256.54 g/mol

IUPAC Name

4-chloro-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H18BClN2O2/c1-6-15-9(8(13)7-14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3

InChI Key

HJNYWIDCKXSSAL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)Cl

Origin of Product

United States

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